![molecular formula C20H17ClN2O2S B2581264 1-((3-Chloro-2-methylphenyl)sulfonyl)-5-(pyridin-4-yl)indoline CAS No. 2034556-11-9](/img/structure/B2581264.png)
1-((3-Chloro-2-methylphenyl)sulfonyl)-5-(pyridin-4-yl)indoline
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Description
1-((3-Chloro-2-methylphenyl)sulfonyl)-5-(pyridin-4-yl)indoline, also known as CS-1, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Scientific Research Applications
Antimycobacterial Agents Development
A study by Güzel et al. (2009) explored the derivatization of sulfonamides to create pyridinium derivatives, testing them as inhibitors of beta-carbonic anhydrases from Mycobacterium tuberculosis. These compounds showed excellent nanomolar inhibitory activity, identifying several subnanomolar inhibitors, suggesting potential in developing antimycobacterial agents with alternate mechanisms of action Güzel et al., 2009.
Synthesis of Spiro Compounds
Balamurugan et al. (2011) described new domino reactions in water for synthesizing spiro compounds, including spiro[indoline/acenaphthylene-3,4′-pyrazolo[3,4-b]pyridine derivatives, from phenylhydrazine, 3-aminocrotononitrile, isatin/acenaphthylene-1,2-dione, and cyclic 1,3-dicarbonyl compounds. These reactions generate two rings and five new bonds in a single synthetic operation, highlighting a convergent approach to complex spiro compounds Balamurugan et al., 2011.
Sulfonation Techniques
Janosik et al. (2006) developed a clean and operationally simple protocol for the sulfonation of 1-phenylsulfonyl-1H-pyrroles and 1-phenylsulfonyl-1H-indoles using chlorosulfonic acid in acetonitrile. This method facilitates the direct synthesis of corresponding sulfonyl chlorides, enhancing the versatility of sulfonamide derivatives synthesis Janosik et al., 2006.
Direct C-H Bond Sulfonylation
Liu et al. (2017) achieved a palladium-catalyzed direct C-H bond sulfonylation of indoles with sulfur dioxide insertion, creating diverse 2-sulfonated indoles. This method merges palladium catalysis with sulfur dioxide insertion via a radical process, offering an efficient approach for the synthesis of sulfonated indoles Liu et al., 2017.
properties
IUPAC Name |
1-(3-chloro-2-methylphenyl)sulfonyl-5-pyridin-4-yl-2,3-dihydroindole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O2S/c1-14-18(21)3-2-4-20(14)26(24,25)23-12-9-17-13-16(5-6-19(17)23)15-7-10-22-11-8-15/h2-8,10-11,13H,9,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWXCDLLKPQTTCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)N2CCC3=C2C=CC(=C3)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-((3-Chloro-2-methylphenyl)sulfonyl)-5-(pyridin-4-yl)indoline |
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